Ethyl 4-(4-propoxybenzamido)benzoate structural elucidation
Ethyl 4-(4-propoxybenzamido)benzoate structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of Ethyl 4-(4-propoxybenzamido)benzoate
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. Ethyl 4-(4-propoxybenzamido)benzoate is a compound of interest, potentially serving as a key intermediate or a scaffold in drug discovery programs. Its structure, comprising an ester, an amide, and an ether linkage distributed across two aromatic rings, presents a moderate yet critical challenge for structural elucidation. An unambiguous determination of its chemical structure is a non-negotiable prerequisite for ensuring purity, predicting reactivity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 4-(4-propoxybenzamido)benzoate. As a senior application scientist, my objective is not merely to list procedures but to instill a logical, field-proven workflow. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that confirms the molecular identity with the highest degree of confidence.
Molecular Identity and Physicochemical Properties
Before delving into spectroscopic analysis, establishing the foundational properties of the target molecule is the first step. This information guides the selection of analytical techniques and helps in the preliminary interpretation of the resulting data.
Table 1: Core Properties of Ethyl 4-(4-propoxybenzamido)benzoate
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [1][2] |
| Molecular Weight | 327.38 g/mol | [2] |
| CAS Number | 461395-39-1 | [1][2] |
The molecular formula immediately informs us of the expected mass and the number of carbon, hydrogen, nitrogen, and oxygen atoms, which is the primary data point to be validated by mass spectrometry.
Caption: Molecular Structure of Ethyl 4-(4-propoxybenzamido)benzoate.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Expertise & Rationale: Mass spectrometry is the logical starting point in any structural elucidation workflow. Its primary function is to provide a high-precision measurement of the molecular weight, serving as a direct validation of the molecular formula. Beyond this, the fragmentation pattern induced by techniques like Electron Ionization (EI) offers a roadmap of the molecule's weakest bonds and most stable fragments, revealing key structural subunits.[3][4] This is crucial for distinguishing between isomers, which would have identical molecular weights.
Predicted Mass Spectrum Data
For Ethyl 4-(4-propoxybenzamido)benzoate, we anticipate a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation will likely occur at the ester and amide linkages, which are common cleavage points.
Table 2: Predicted Key Fragments in EI-MS
| m/z (Mass/Charge) | Ion Structure / Identity | Fragment Lost |
| 327 | [C₁₉H₂₁NO₄]⁺ (Molecular Ion) | - |
| 282 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OCH₂CH₃) |
| 268 | [M - CH₃CH₂CH₂]⁺ | Propyl radical (•C₃H₇) |
| 212 | [C₁₂H₁₄NO₂]⁺ | Propoxybenzoyl radical |
| 177 | [C₁₀H₁₁O₂]⁺ (propoxybenzoyl cation) | Aminobenzoate radical |
| 149 | [C₈H₇O₂]⁺ (carboxy-phenyl cation) | Propoxybenzamide radical |
| 121 | [C₇H₅O]⁺ (benzoyl cation) | - |
digraph "Fragmentation_Pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=10];M [label="[M]⁺\nm/z = 327", fillcolor="#FBBC05"]; F282 [label="[M - OCH₂CH₃]⁺\nm/z = 282"]; F177 [label="[C₁₀H₁₁O₂]⁺\nm/z = 177"]; F149 [label="[C₈H₇O₂]⁺\nm/z = 149"];
M -> F282 [label="- •OCH₂CH₃"]; M -> F177 [label="- •C₉H₁₀NO₂ (Side A)"]; M -> F149 [label="- •C₁₀H₁₁NO (Side B)"]; }
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a mass spectrometer equipped with an EI source. Set the ionization energy to 70 eV, a standard energy that provides reproducible fragmentation patterns.[3]
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if sample volatility and thermal stability permit.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500 to ensure capture of the molecular ion and all significant fragments.
-
Analysis: Identify the molecular ion peak [M]⁺. Analyze the mass differences between the molecular ion and major fragment peaks to deduce the neutral losses, comparing them against the predicted fragmentation pattern.
Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups
Expertise & Rationale: Following mass confirmation, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive method to verify the presence of key functional groups.[5] The principle relies on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds within the molecule. For Ethyl 4-(4-propoxybenzamido)benzoate, IR is invaluable for confirming the C=O bonds of the ester and amide, the N-H bond of the amide, and the C-O bonds of the ester and ether.
Predicted IR Absorption Bands
The spectrum is expected to show distinct peaks characteristic of its constituent functional groups. The exact position of the carbonyl (C=O) stretches can be particularly informative, as conjugation and the electronic nature of the amide versus the ester cause them to appear at slightly different wavenumbers.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium |
| ~3050 | C-H Stretch | Aromatic | Medium-Weak |
| ~2960 | C-H Stretch | Aliphatic (sp³) | Medium-Strong |
| ~1715-1730 | C=O Stretch | Ester (conjugated) | Strong |
| ~1650-1670 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium |
| ~1270 | C-O Stretch | Aryl-O (Ester/Ether) | Strong |
| ~1100 | C-O Stretch | O-Alkyl (Ester/Ether) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.[3]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands. Compare the observed frequencies with the expected values to confirm the presence of all major functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR maps the carbon skeleton of the molecule. For a molecule like Ethyl 4-(4-propoxybenzamido)benzoate, these techniques are not just confirmatory; they are essential for definitively establishing the precise arrangement of the substituents on the aromatic rings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be complex, but predictable. The two aromatic rings are para-substituted, which will result in two distinct AA'BB' systems (appearing as two doublets each). The alkyl chains of the ethyl and propoxy groups will show characteristic splitting patterns.
Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 1H | NH | Amide proton, broad singlet. |
| ~8.0 | d | 2H | Ar-H (ortho to C=O ester) | Deshielded by ester carbonyl. |
| ~7.8 | d | 2H | Ar-H (ortho to NH) | Deshielded by amide linkage. |
| ~7.7 | d | 2H | Ar-H (ortho to C=O amide) | Deshielded by amide carbonyl. |
| ~6.9 | d | 2H | Ar-H (ortho to O-propyl) | Shielded by oxygen atom. |
| ~4.4 | q | 2H | O-CH₂ -CH₃ | Methylene of ethyl ester, split by CH₃. |
| ~4.0 | t | 2H | O-CH₂ -CH₂CH₃ | Methylene of propoxy ether, split by adjacent CH₂. |
| ~1.8 | sextet | 2H | OCH₂-CH₂ -CH₃ | Methylene of propoxy group, split by two adjacent methylenes. |
| ~1.4 | t | 3H | OCH₂-CH₃ | Methyl of ethyl ester, split by CH₂. |
| ~1.0 | t | 3H | OCH₂CH₂-CH₃ | Methyl of propoxy group, split by CH₂. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the presence of 19 carbon atoms, though some aromatic carbons may have very similar chemical shifts.
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~166 | Quaternary | C =O (Ester) |
| ~165 | Quaternary | C =O (Amide) |
| ~162 | Quaternary | Ar-C -O (Propoxy) |
| ~142-125 | Quaternary | Ar-C (4 carbons) |
| ~131-114 | CH | Ar-C H (8 carbons) |
| ~70 | CH₂ | C H₂ (Propoxy) |
| ~61 | CH₂ | C H₂ (Ethyl) |
| ~22 | CH₂ | C H₂ (Propoxy) |
| ~14 | CH₃ | C H₃ (Ethyl) |
| ~10 | CH₃ | C H₃ (Propoxy) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[3]
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (~0-10 ppm). Process the data by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and identify their multiplicities.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
Analysis: Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using chemical shift theory, integration (for ¹H), and splitting patterns (for ¹H). If assignments are ambiguous, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be employed for definitive assignments.
Integrated Workflow for Unambiguous Elucidation
The power of this methodology lies not in the individual techniques, but in their logical integration. Each step validates the previous one, building a robust and defensible structural assignment.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of Ethyl 4-(4-propoxybenzamido)benzoate is a systematic process that relies on the strategic application of modern analytical techniques. By starting with mass spectrometry to confirm the molecular formula and gain initial structural insights, followed by infrared spectroscopy to rapidly verify key functional groups, a solid foundation is laid. The definitive and detailed connectivity is then established through comprehensive ¹H and ¹³C NMR analysis. This integrated, multi-technique approach ensures a self-validating workflow, providing the high level of confidence required by researchers, scientists, and drug development professionals. The protocols and expected data presented in this guide serve as a robust framework for the successful characterization of this and structurally related molecules.
References
- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NCBI. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Chemsrc. (2026, March 12). Ethyl 4-(4-propoxybenzamido)benzoate | CAS#:461395-39-1.
- BenchChem. (2025). Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- University of Calgary. (n.d.). CSD Solution #13.
- Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
- MolPort. (n.d.). ethyl 4-(4-propoxybenzamido)benzoate | 461395-39-1.
- Chegg.com. (2020, October 31). 'H and 13C NMR spectra of ethyl benzoate acquired in.
- ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of ethyl benzoate.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000037.
- PubMed. (2013, August 15). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
- MDPI. (2024, January 5). Synthesis and Structural Elucidation of P-stereogenic Coumarins.
Sources
- 1. Ethyl 4-(4-propoxybenzamido)benzoate | CAS#:461395-39-1 | Chemsrc [m.chemsrc.com]
- 2. ethyl 4-(4-propoxybenzamido)benzoate | 461395-39-1 | Buy Now [molport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
